molecular formula C27H36N4O5S B606793 CPI-169 racemate CAS No. 1450655-76-1

CPI-169 racemate

Cat. No.: B606793
CAS No.: 1450655-76-1
M. Wt: 528.7 g/mol
InChI Key: LHGUZCKPFXXVPV-UHFFFAOYSA-N
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Description

CPI-169 is a novel and potent small molecule inhibitor of enhancer of zeste homolog 2 (EZH2), a histone lysine methyltransferase component of the polycomb repressive complex 2 (PRC2). EZH2 is involved in the methylation of histone H3 on lysine 27 (H3K27), which represses gene expression. Overexpression of EZH2 is implicated in tumor progression and poor prognosis in several cancers .

Mechanism of Action

Target of Action

CPI-169 racemate is a potent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a histone-lysine N-methyltransferase enzyme . EZH2 is a part of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene repression through methylation of histone H3 on lysine 27 (H3K27) .

Mode of Action

This compound interacts with EZH2 and inhibits its catalytic activity . It shows a dose-dependent inhibitory effect on cell viability and produces synergy anti-proliferative activity when used in combination with other compounds . It is selective versus EZH1 .

Biochemical Pathways

The inhibition of EZH2 by this compound leads to a decrease in cellular levels of H3K27me3 . This change triggers a sequence of downstream functional consequences of EZH2 inhibition .

Pharmacokinetics

Administered subcutaneously, this compound is well tolerated in mice with no observed toxic effect or body weight loss . The tumor growth inhibition (TGI) is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3 .

Result of Action

The action of this compound results in cell cycle arrest and apoptosis in a variety of cell lines . It suppresses cell growth in several cell lines .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as the presence of other compounds. For instance, it produces synergy anti-proliferative activity when used in combination with ABT-199 . The compound’s action can also be influenced by the specific characteristics of the cell lines it is used on .

Biochemical Analysis

Biochemical Properties

CPI-169 Racemate interacts with the enzyme EZH2 and its variants EZH2 WT and EZH2 Y641N, as well as EZH1 . It inhibits the catalytic activity of PRC2, a protein complex that EZH2 is a part of . The nature of these interactions involves the inhibition of the enzymatic activity, leading to decreased levels of H3K27me3, a marker of EZH2 activity .

Cellular Effects

This compound has been shown to have a dose-dependent inhibitory effect on cell viability in KARPAS-422 cells . It also suppresses cell growth in various NHL cell lines . The compound influences cell function by triggering cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of EZH2, leading to a decrease in the methylation of histone H3 on lysine 27 (H3K27) . This results in changes in gene expression, as H3K27 methylation is a marker of gene repression .

Temporal Effects in Laboratory Settings

This compound triggers a sequence of downstream functional consequences of EZH2 inhibition, whereby apoptosis is not induced before ten days of continuous target engagement .

Dosage Effects in Animal Models

In animal models, specifically mice bearing KARPAS-422 xenografts, this compound administered subcutaneously at 200 mg/kg twice daily led to complete tumor regression . The tumor growth inhibition was proportional to the dose administered .

Metabolic Pathways

The metabolic pathways that this compound is involved in are related to the methylation of histone H3 on lysine 27 (H3K27), a process regulated by the enzyme EZH2 .

Preparation Methods

CPI-169 is synthesized through a series of chemical reactions involving the formation of its indole-based structure. The synthetic route includes the use of various reagents and catalysts to achieve the desired configuration and functional groups. The compound is typically prepared in a laboratory setting under controlled conditions to ensure purity and efficacy .

Chemical Reactions Analysis

CPI-169 undergoes several types of chemical reactions, including:

    Oxidation: CPI-169 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to yield different reduced forms.

    Substitution: CPI-169 can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

CPI-169 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

CPI-169 is part of a family of structurally related EZH2 inhibitors, including compounds such as UNC1999 and GSK-343. Compared to these compounds, CPI-169 is highly selective for EZH2 and exhibits potent inhibitory activity with an IC50 value of less than 1 nM. It is suitable for both in vitro cell assays and in vivo studies. CPI-169’s unique indole-based structure and high selectivity make it a valuable tool for studying EZH2 function and developing targeted cancer therapies .

Properties

IUPAC Name

1-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylindole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N4O5S/c1-6-37(34,35)30-13-11-20(12-14-30)18(3)31-19(4)25(21-9-7-8-10-23(21)31)27(33)28-16-22-24(36-5)15-17(2)29-26(22)32/h7-10,15,18,20H,6,11-14,16H2,1-5H3,(H,28,33)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGUZCKPFXXVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(C)N2C(=C(C3=CC=CC=C32)C(=O)NCC4=C(C=C(NC4=O)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101440
Record name N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450655-76-1
Record name N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450655-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-1-[1-[1-(ethylsulfonyl)-4-piperidinyl]ethyl]-2-methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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